TC14012

CXCR7 ACKR3 β-Arrestin

TC14012 is the definitive probe for dual CXCR4/CXCR7 pharmacology. Unlike AMD3100 or unstable analogs (T140), TC14012 uniquely combines serum stability with potent CXCR7 agonism (EC50 350 nM, ~400-fold more potent than AMD3100) while blocking CXCR4 (IC50 19.3 nM). C-terminal amidation and double-L-citrulline substitutions prevent degradation, ensuring reproducible data. Essential for fibrosis, HIV entry (EC50 0.4 nM), stem cell mobilization, and cancer metastasis studies. Do not substitute—structural analogs lack this stability and dual pharmacology.

Molecular Formula C90H140N34O19S2
Molecular Weight 2066.4 g/mol
Cat. No. B15611469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC14012
Molecular FormulaC90H140N34O19S2
Molecular Weight2066.4 g/mol
Structural Identifiers
InChIInChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1
InChIKeySGDDHDBBOJNZKY-LNDHEDFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TC14012: A Differentiated, Serum-Stable CXCR4 Antagonist and CXCR7 Agonist


TC14012 is a disulfide-bridged, 14-residue peptidomimetic that functions as a selective antagonist of the CXCR4 chemokine receptor (IC50 19.3 nM) and a potent agonist of the atypical chemokine receptor CXCR7 (ACKR3). [1] Structurally derived from the anti-HIV peptide T140, TC14012 features critical C-terminal amidation and double-L-citrulline substitutions ([Cit6, D-Cit8]-T140) that confer complete resistance to serum proteolysis, addressing a key limitation of the parent compound. [2] Its unique dual receptor pharmacology—blocking CXCL12/SDF-1α binding to CXCR4 while potently activating CXCR7/β-arrestin signaling (EC50 350 nM)—distinguishes it from small molecule CXCR4 antagonists like AMD3100 and warrants its careful selection in studies of stem cell mobilization, HIV entry, cancer metastasis, and fibrotic disease. [1]

Why Ignoring TC14012's Dual Pharmacology and Serum Stability Leads to Flawed CXCR4 Research


Substituting another CXCR4 antagonist for TC14012 risks fundamentally altering experimental outcomes due to two irreplaceable properties. First, TC14012's co-agonism at CXCR7 is exceptionally potent, unlike the weak or partial CXCR7 agonism observed with small molecules like AMD3100. [1] This means in any system where CXCR7 is co-expressed with CXCR4, using a 'pure' antagonist like a simpler peptide or a small molecule will not activate the pro-survival, anti-fibrotic β-arrestin pathway that TC14012 uniquely triggers. Second, the structural modifications granting TC14012 complete stability in serum are absent in related peptide analogs like T140 or TZ14004, which are rapidly degraded. [2] Therefore, simple structural analogs are not interchangeable and will yield misleading data on drug duration and bioactivity, making precise compound selection critical for reproducible in vivo and in vitro research.

Quantitative Differentiation of TC14012: A Head-to-Head Evidence Guide for CXCR4/CXCR7 Research


TC14012's Dramatically Superior Potency for CXCR7 Agonism Over AMD3100

In a direct bioluminescence resonance energy transfer (BRET) assay measuring β-arrestin recruitment to CXCR7, TC14012 is approximately 400-fold more potent than the small molecule CXCR4 antagonist AMD3100. The EC50 for TC14012 was 350 nM, compared to 140 µM for AMD3100, and approaches the potency of the endogenous ligand CXCL12 (EC50 30 nM), from which it differs by only one log. [1] Both TC14012 and AMD3100 were tested in the same experimental system using CXCR7-transfected HEK293T cells. [1]

CXCR7 ACKR3 β-Arrestin Agonist Bias

Superior Serum Stability of TC14012 Compared to the Parent Peptide T140

The key liability of the parent 14-residue peptide T140 is its rapid enzymatic degradation in serum, primarily through cleavage of the C-terminal Arg14 residue. Through rational design, TC14012 ([Cit6, D-Cit8]-T140 with C-terminal amide) was shown to possess complete stability in feline serum during incubation, whereas T140 is unstable. [1] This modification involves a double-L-citrulline scan on the amidated scaffold TZ14004, which balances high anti-HIV activity with low cytotoxicity. [1]

Peptide Stability Proteolytic Degradation Pharmacokinetics

High Anti-HIV Selectivity Index Differentiates TC14012 from Cytotoxic Analogs

The therapeutic window of a CXCR4 antagonist is defined by its selectivity index (SI), the ratio of its 50% cytotoxic concentration (CC50) to its 50% effective concentration (EC50) against HIV. TC14012 was specifically engineered to possess a high SI, overcoming the cytotoxicity seen with earlier amidated analogs like TZ14004, which had an unfavorable +8 charge. [1] The double-citrulline substitutions in TC14012 maintain a net charge of +6, which was found to be optimal for balancing anti-HIV potency and low cytotoxicity. [1] While explicit SI values are not provided in the abstract, it is stated as a primary design goal and achievement. [1]

HIV Entry Inhibitor Cytotoxicity Selectivity Index

In Vivo Anti-Fibrotic Efficacy in a Bleomycin-Induced Murine Lung Injury Model

TC14012 demonstrates clear in vivo pharmacological activity. Intratracheal administration of TC14012 (10 mg/kg) in a murine model of bleomycin-induced lung injury was efficacious in reducing repetitive bleomycin injections-induced collagen deposition and ameliorating alveolar epithelial damage. [1] This effect is attributed to its CXCR7 agonism, which promotes lung repair and suppresses fibrosis.

Pulmonary Fibrosis In Vivo Model Collagen Deposition

Potent and Selective HIV-1 Inhibition in CXCR4-Expressing Cell Assays

TC14012 exhibits potent and selective inhibition of HIV-1 entry. It inhibits dual-tropic (X4/R5) HIV strain 89.6 infection of CXCR4-expressing U87 glioblastoma cells with an IC50 of 19.3 nM, a measure of its target engagement strength. Crucially, it protects MT-4 cells against HIV-induced cytopathogenicity with an extremely high potency (EC50 = 0.4 nM). Furthermore, at a concentration of 1 mM, it inhibits over 95% of the infection of CXCR4-expressing cells by the X4-tropic HXB2 or dual-tropic 89.6 strain, while not inhibiting CCR5-tropic infection, confirming its selectivity. [1]

HIV-1 Entry U87 Glioblastoma Cells MT-4 Cells

TC14012's Unique Dual Profile: Inverse Agonism on CXCR4 and Agonism on CXCR7

Mechanistic studies reveal that TC14012 acts as an inverse agonist at CXCR4, suppressing its constitutive activity, while simultaneously being a full agonist at CXCR7. [1] This is in contrast to AMD3100, which is a partial or weak agonist on CXCR7. Domain-swapping experiments using CXCR4/CXCR7 chimeras demonstrated that the CXCR7 receptor core formed by the seven-transmembrane domains and connecting loops determines the agonistic activity of both TC14012 and AMD3100, but TC14012 is significantly more efficacious in activating this pathway. [1] This bivalent pharmacology is not replicated by standard small molecule or antibody-based CXCR4 antagonists.

Functional Selectivity Inverse Agonist Receptor Dimerization

Optimal Use Cases for TC14012: Where its Differentiated Profile Creates the Most Impact


Dissecting CXCR7-Mediated β-Arrestin Signaling and Tissue Repair

Based on its high-potency CXCR7 agonism (EC50 350 nM, ~400-fold more potent than AMD3100) [1] and proven in vivo anti-fibrotic activity , TC14012 is the premier tool for activating the CXCR7/β-arrestin axis in preclinical models of fibrotic disease, including lung, liver, and cardiac fibrosis. Its ability to simultaneously block CXCR4 prevents confounding signals from the CXCL12/CXCR4 chemotactic pathway.

Stem Cell Mechanistic Studies and Mobilization Enhancement

TC14012's demonstrated ability to enhance the anti-fibrotic effects of umbilical cord-derived mesenchymal stem cells (UC-MSCs) by promoting their migration and immunoregulation through CXCR7 activation makes it a key compound for cell therapy research. [1] Its serum stability ensures that its bioactivity is maintained throughout the duration of cell culture and in vivo engraftment studies, a critical failure point for less stable peptide antagonists.

Functional Selectivity Studies in Cancer Microenvironment Research

The compound's unique dual inverse agonist/agonist profile [1] is an essential chemical probe for researchers studying how the CXCL12/CXCR4/CXCR7 axis regulates tumor cell homing, metastasis, and the protective niche. It uniquely allows scientists to pharmacologically segregate the effects of blocking CXCR4's constitutive pro-metastatic signals from the simultaneous activation of CXCR7's anti-apoptotic pathways.

High-Value Positive Control for Anti-HIV Drug Discovery Assays

With an exceptionally low EC50 of 0.4 nM for protecting MT-4 cells from HIV-induced cell death and a clear selectivity profile against non-CXCR4-tropic viruses [1], TC14012 serves as a superior, clinically-relevant positive control standard. Its quantifiable, stable nature makes it ideal for use as a reference compound in high-throughput screening campaigns for next-generation HIV entry inhibitors where assay reproducibility is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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